![molecular formula C12H19N5O3 B2602419 ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 921104-88-3](/img/structure/B2602419.png)
ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate
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Overview
Description
The compound appears to contain a cyclohexyl group attached to a tetrazol ring, which is a common structure in many pharmaceuticals due to its bioisosteric properties . The compound also contains an ethyl ester group, which could potentially make it more lipophilic and thus increase its bioavailability.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the tetrazol ring and the ester group. These groups can participate in a variety of interactions, including hydrogen bonding and dipole-dipole interactions .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the physical and chemical properties of this compound. The presence of the ester group might make it relatively lipophilic, and the tetrazol ring could potentially make it a weak acid .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Design and Antimicrobial Screening : The synthesis of novel compounds involving derivatives of ethyl 2-oxoacetate has been explored for their antimicrobial properties. For instance, novel indazole bearing oxadiazole derivatives have been synthesized and shown to exhibit antimicrobial activity, which indicates the potential of ethyl 2-oxoacetate derivatives in developing new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Bioactive Potential Exploration : Chemical investigations into ethyl acetate-methanol extracts from selected mollusks have led to the isolation of novel compounds. These compounds have been evaluated for their antioxidant and anti-inflammatory activities, demonstrating the versatility of ethyl 2-oxoacetate derivatives in probing bioactive potentials (Chakraborty & Joy, 2019).
Inhibitory Activity Against Protein-Tyrosine Phosphatase 1B : Ethyl 2-oxoacetate derivatives have been prepared and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential as therapeutic agents in treating diseases related to PTP-1B activity (Navarrete-Vázquez et al., 2012).
Novel Synthesis Methods and Chemical Properties
Efficient Reagent for Synthesis : The use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the synthesis of α-ketoamide derivatives indicates the role of related ethyl 2-oxoacetate compounds in enhancing the efficiency and yield of peptide bond formation, offering a safer alternative to traditional reagents (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Characterization and Solvent Effects : Studies focusing on the solubility, characterization, and solvent effects of compounds related to ethyl 2-oxoacetate help understand the physical and chemical properties essential for their application in various scientific research fields (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic activity against certain cell lines
Mode of Action
It is synthesized through a cascade process involving three sequential reactions: ugi-azide, bimolecular nucleophilic substitution (s n 2), and copper-catalyzed alkyne–azide reaction (cuaac) . This process leads to the formation of six new bonds (one C-C, four C-N, and one N-N) .
Biochemical Pathways
Compounds with similar structures have been involved in multicomponent reactions (mcrs), which are efficient synthetic strategies for the construction of biologically interesting compounds .
Result of Action
Similar compounds have shown several degrees of cell proliferation inhibition, particularly in compounds with cyclohexane and halogens in their structures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(1-cyclohexyltetrazol-5-yl)methylamino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXMMCVCKRLDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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